molecular formula C17H18N2O5S B6395299 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid CAS No. 1261992-43-1

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Cat. No.: B6395299
CAS No.: 1261992-43-1
M. Wt: 362.4 g/mol
InChI Key: QUEUAKBHPLZMHS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-4-6-14(7-5-12)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEUAKBHPLZMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688482
Record name 2-Methoxy-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-43-1
Record name 2-Methoxy-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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